molecular formula C6H9NO2S B2372430 1-Ethynylcyclobutane-1-sulfonamide CAS No. 2137669-96-4

1-Ethynylcyclobutane-1-sulfonamide

Cat. No. B2372430
M. Wt: 159.2
InChI Key: OITMRTXGPRAEAR-UHFFFAOYSA-N
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Description

1-Ethynylcyclobutane-1-sulfonamide is an organosulfur compound with the molecular weight of 159.21 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of sulfonimidates, which includes 1-Ethynylcyclobutane-1-sulfonamide, has been a topic of interest in recent years . The process involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . Sulfonimidates have been used as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .


Molecular Structure Analysis

The InChI code for 1-Ethynylcyclobutane-1-sulfonamide is 1S/C6H9NO2S/c1-2-6(4-3-5-6)10(7,8)9/h1H,3-5H2,(H2,7,8,9) . This indicates that the molecule contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .


Physical And Chemical Properties Analysis

1-Ethynylcyclobutane-1-sulfonamide is a powder at room temperature .

Scientific Research Applications

Building Blocks for Sulfur(VI) Compounds

Field

Organic & Biomolecular Chemistry

Application

Sulfonimidates, including 1-Ethynylcyclobutane-1-sulfonamide, are used as building blocks to access alternative sulfur(VI) compounds .

Method of Application

The synthesis of these important sulfur-containing compounds, and their subsequent transformations to other sulfur(VI) derivatives including sulfonimidamides and sulfoximines .

Results

The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

Selective COX-1 Inhibitors

Field

Pharmaceuticals

Application

Selective COX-1 inhibitors are preferential therapeutic targets for platelet aggregation and clotting responses .

Method of Application

In this study, the selective COX-1-inhibitory activities of four newly synthesized compounds were examined, along with their abilities to inhibit platelet aggregation against ADP and collagen .

Results

All the screened compounds might serve as selective COX-1 inhibitors. They showed IC50 values ranging from 0.71 μM to 4.82 μM against COX-1 and IC50 values ranging from 9.26 μM to 15.24 μM against COX-2 .

Alkyl Transfer Reagents

Field

Organic Chemistry

Application

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols .

Method of Application

This application plays on the lability of sulfonimidates under acidic conditions .

Results

The use of elevated temperatures can limit applications of sulfonimidates, but in the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly(oxothiazene) polymers .

Synthesis of Polymers

Field

Polymer Chemistry

Application

Sulfonimidates, including 1-Ethynylcyclobutane-1-sulfonamide, have been utilized as precursors for polymers .

Method of Application

The synthesis involves the decomposition of sulfonimidates at raised temperatures .

Results

This method has proved a novel way to access poly(oxothiazene) polymers .

Safety And Hazards

The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it include H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthesis of sulfonimidates, including 1-Ethynylcyclobutane-1-sulfonamide, has seen a resurgence in interest due to their potential as intermediates to access other important organosulfur compounds . Future research may focus on developing more sustainable synthetic methods and addressing the synthetic challenge of preparing sulfonamides from thiol and amine feedstock inputs .

properties

IUPAC Name

1-ethynylcyclobutane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-2-6(4-3-5-6)10(7,8)9/h1H,3-5H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITMRTXGPRAEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynylcyclobutane-1-sulfonamide

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